molecular formula C12H15NO B3163999 N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine CAS No. 887436-59-1

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine

Cat. No.: B3163999
CAS No.: 887436-59-1
M. Wt: 189.25 g/mol
InChI Key: HOWNSANSXYXWPR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .

Industrial Production Methods

Industrial production methods for N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acid derivatives, while reduction reactions could produce benzofuran-2-ylmethanol derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anti-tumor properties.

    Medicine: Research suggests that benzofuran derivatives, including N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine, may have therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine can be compared with other benzofuran derivatives, such as:

    2,3-dihydro-1-benzofuran-5-ylmethanol: This compound has similar structural features but differs in its functional groups and reactivity.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.

    Benzofuran carbohydrazide: Known for its antimicrobial activity, this compound shares the benzofuran core structure but has different substituents.

The uniqueness of this compound lies in its combination of the benzofuran ring with the cyclopropanamine moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12-10(5-6-14-12)7-9(1)8-13-11-2-3-11/h1,4,7,11,13H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNSANSXYXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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